![molecular formula C7H14ClNS B2887706 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 2138205-09-9](/img/structure/B2887706.png)

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

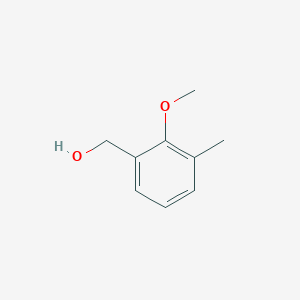

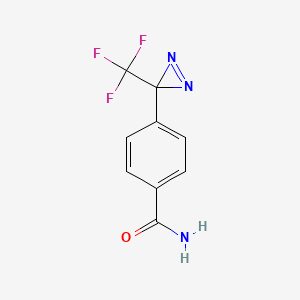

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a chemical compound with the CAS Number: 2138205-09-9 . It has a molecular weight of 179.71 . The IUPAC name for this compound is (1R,5S)-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride .

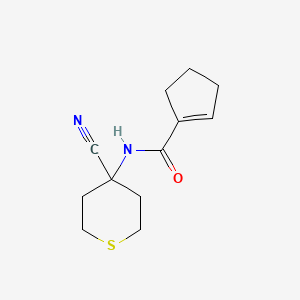

Molecular Structure Analysis

The InChI code for 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is 1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is a powder at room temperature . The compound is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen

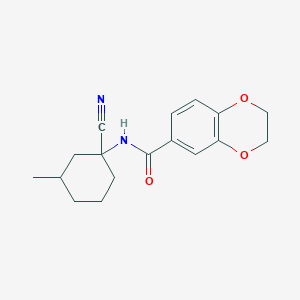

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

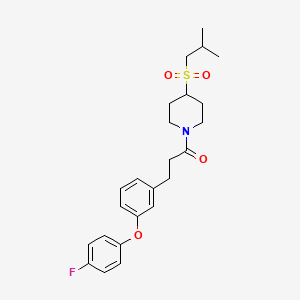

Dopamine and Serotonin Transporters Binding

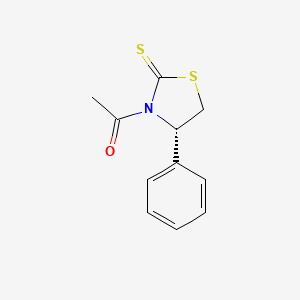

8-Thiabicyclo[3.2.1]octanes have shown binding affinity for the dopamine and serotonin transporters . This property makes them potential candidates for the development of medications for cocaine abuse . The 3 - (3,4-dichlorophenyl) analogue inhibits the dopamine and serotonin transporters with a potency of IC50 = 5.7 nM and 8.0 nM respectively .

Synthesis of Cocaine Analogues

2-Carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues of cocaine have been prepared . These compounds provide potent and selective inhibitors of the dopamine and serotonin transporters . The selectivity resulted from reduced activity at the serotonin transporter .

Oxidation to 8-Oxo-8-Thiabicyclo[3.2.1]Octanenes

8-Thiabicyclo[3.2.1]octanes can be oxidized to 8-oxo-8-thiabicyclo[3.2.1]octanenes . This transformation could be useful in the synthesis of new compounds with potential biological activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

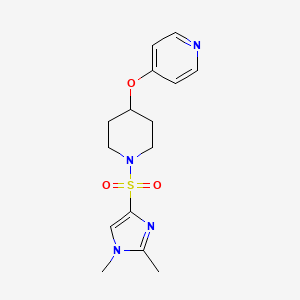

The primary targets of 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride are the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride interacts with its targets by inhibiting the function of DAT and SERT . This inhibition prevents the reuptake of dopamine and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft . The compound’s selectivity for DAT and SERT results from reduced activity at the SERT .

Biochemical Pathways

By inhibiting DAT and SERT, 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride affects the dopaminergic and serotonergic pathways . The increased concentration of dopamine and serotonin in the synaptic cleft enhances the activation of their respective receptors, leading to amplified downstream signaling .

Result of Action

The result of the action of 8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride is an enhanced dopaminergic and serotonergic signaling . This can lead to various physiological effects, depending on the specific neuronal circuits involved .

Eigenschaften

IUPAC Name |

8-thiabicyclo[3.2.1]octan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNSQYGGGXDYDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1S2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)

![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)

![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)